

# The Discovery and Development of AcLys-PABC-VC-Aur0101: A Technical Overview

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Compound of Interest		
Compound Name:	AcLys-PABC-VC-Aur0101	
Cat. No.:	B11930063	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AcLys-PABC-VC-Aur0101** is a pivotal drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This technology combines the potent cytotoxic activity of the auristatin payload, Aur0101, with a sophisticated, cleavable linker system designed for targeted delivery to cancer cells. This in-depth guide explores the discovery, mechanism of action, and development of **AcLys-PABC-VC-Aur0101**, providing a technical resource for professionals in the field of oncology and drug development.

The core of this conjugate lies in its three principal components:

- Acetyl-lysine (AcLys): A component that can influence the physicochemical properties of the linker.
- p-aminobenzyl carbamate (PABC): A self-immolative spacer that, upon cleavage, efficiently releases the payload.
- Valine-Citrulline (VC): A dipeptide motif specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.
- Aur0101: A potent synthetic analog of the natural antineoplastic agent dolastatin 10. Aur0101
  exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell



division.

This guide will provide a comprehensive overview of the available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved in the action of ADCs utilizing **AcLys-PABC-VC-Aur0101**.

## **Discovery and Synthesis**

While specific proprietary details of the initial discovery and synthesis of **AcLys-PABC-VC-Aur0101** are not publicly available, the general synthetic strategy for similar valine-citrulline (VC) based linkers is well-established in the scientific literature. The synthesis typically involves a multi-step process:

- Dipeptide Formation: The synthesis begins with the coupling of protected valine and citrulline amino acids to form the VC dipeptide. This process often utilizes standard peptide coupling reagents.
- Spacer Attachment: The PABC self-immolative spacer is then attached to the citrulline residue of the dipeptide.
- Payload Conjugation: The cytotoxic payload, Aur0101, is conjugated to the PABC spacer.
  This is a critical step that requires precise control to ensure the stability of the conjugate.
- Functional Group Introduction: The N-terminus of the valine is then modified, in this case with an acetylated lysine, to complete the drug-linker construct. The final product is then purified and characterized.

The development of this linker technology was driven by the need for ADCs with a stable linkage in systemic circulation to minimize off-target toxicity, coupled with efficient cleavage and payload release within the target cancer cells.

## **Mechanism of Action**

The mechanism of action for an ADC utilizing the **AcLys-PABC-VC-Aur0101** drug-linker conjugate is a multi-step process that leverages both the specificity of the monoclonal antibody and the potent cytotoxicity of the auristatin payload.

## Foundational & Exploratory





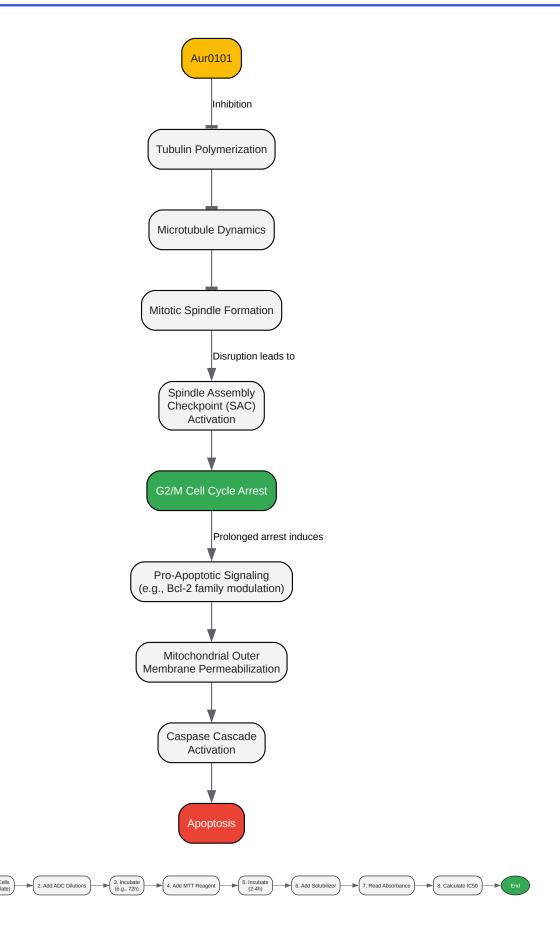
- Target Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.
- Lysosomal Trafficking: The internalized vesicle containing the ADC is trafficked to the lysosome.
- Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline dipeptide linker.
- Payload Release: Cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the active Aur0101 payload into the cytoplasm of the cancer cell.
- Microtubule Disruption: The released Aur0101 binds to tubulin, inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle.
- Cell Cycle Arrest and Apoptosis: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing the cell from completing mitosis. This prolonged arrest ultimately triggers programmed cell death, or apoptosis.

The following diagram illustrates the general mechanism of action for an ADC employing the **AcLys-PABC-VC-Aur0101** drug-linker.













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